1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone
Description
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone features a pyrazoline core substituted with:
- 2,3-Dimethoxyphenyl group at position 5, providing electron-donating methoxy groups.
- Thiophen-2-yl group at position 3, contributing aromatic heterocyclic character.
Properties
IUPAC Name |
1-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N3O3S2/c1-22-9-6-10-23(17-22)19-35-20-31(24-11-4-5-13-27(24)35)41-21-32(37)36-28(18-26(34-36)30-15-8-16-40-30)25-12-7-14-29(38-2)33(25)39-3/h4-17,20,28H,18-19,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBPMAQTTKDQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes existing research findings on its biological properties, including anticancer, antiviral, and anti-inflammatory activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 696.85 g/mol. Its structure includes a pyrazole ring, a thiophene moiety, and an indole derivative, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. In a study involving pyrazole derivatives, it was found that structural modifications could enhance their antitumor efficacy by affecting their interaction with cellular targets .
Table 1: Summary of Anticancer Activities of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.03 | Inhibition of tubulin polymerization |
| Compound B | 0.05 | Induction of apoptosis |
| Compound C | 0.07 | Cell cycle arrest |
Antiviral Activity
The compound's potential antiviral activity has also been explored in various studies. Similar pyrazole derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. For example, certain derivatives were tested against influenza and showed promising results in reducing viral load in infected cells .
Table 2: Antiviral Efficacy of Related Compounds
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are supported by studies showing that pyrazole derivatives can inhibit inflammatory mediators such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including the compound . These compounds were tested for their ability to reduce inflammation in animal models, demonstrating significant decreases in swelling and pain markers .
Additionally, another study focused on the compound's effects on neuronal cells, revealing its potential neuroprotective effects through modulation of oxidative stress pathways .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that compounds similar to 1-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)ethanone exhibit significant antitumor properties. For instance:
- Mechanism of Action: The antitumor activity is often attributed to the inhibition of tubulin polymerization, disrupting the mitotic spindle formation in cancer cells .
Antiviral Properties
Compounds containing pyrazole and thiophene structures have been evaluated for antiviral activities. They have shown potential against various viral strains by interfering with viral replication processes .
Anti-inflammatory Effects
Research indicates that similar compounds can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes them candidates for treating inflammatory diseases .
Case Study 1: Antitumor Evaluation
A series of synthesized pyrazole derivatives were tested against human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced cytotoxicity. Notably, the incorporation of methoxy groups at specific positions on the phenyl ring significantly improved activity against breast cancer cell lines.
Case Study 2: Antiviral Screening
In a study assessing antiviral properties, derivatives of the compound were screened against influenza and herpes simplex viruses. The results showed promising inhibitory effects, suggesting that these compounds could serve as lead structures for antiviral drug development.
Comparison with Similar Compounds
Key Structural Differences and Implications
Substituent Effects on Polarity and Solubility: The 2,3-dimethoxyphenyl group in the target compound increases lipophilicity compared to analogs with hydroxyl groups (e.g., ). This may reduce aqueous solubility but improve membrane permeability .
Synthetic Pathways :
- The target compound’s synthesis likely involves hydrazine-mediated cyclization (as in ) followed by thioether formation.
- Analogs in and utilize amide coupling between pyrazoline intermediates and carboxylic acid derivatives, a method also described in for trifluoromethyl-pyrazole synthesis .
Bioactivity Correlations :
- While direct bioactivity data for the target compound are unavailable, highlights that structurally similar compounds cluster into groups with shared modes of action. For example, fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
